ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 5-benzyl-3-bromo-2-hydroxybenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{ (2E)-2-{3-[(4-methoxybenzoyl)oxy]benzylidene}hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydroxyphenyl group, in particular, contributes to its versatility in various chemical reactions and its potential as a therapeutic agent .
Biological Activity
Ethyl 2-{[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, which have been the focus of recent research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C25H24BrNO3S
- Molecular Weight : 498.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing the benzothiophene moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Research indicates potential effects on cell cycle regulation, particularly in the G1 phase .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against various strains.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Study on Anticancer Activity
A study conducted by Liu et al. (2023) investigated the anticancer effects of benzothiophene derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM.
Study on Antimicrobial Properties
In another study focusing on antimicrobial properties, Wang et al. (2024) reported that the compound exhibited effective inhibition against Gram-positive bacteria with a notable reduction in biofilm formation at concentrations as low as 32 µg/mL.
Properties
Molecular Formula |
C25H24BrNO3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-(5-benzyl-3-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H24BrNO3S/c1-2-30-25(29)22-19-10-6-7-11-21(19)31-24(22)27-15-18-13-17(14-20(26)23(18)28)12-16-8-4-3-5-9-16/h3-5,8-9,13-15,28H,2,6-7,10-12H2,1H3/b27-15+ |
InChI Key |
ZMFBMILNIMSNTI-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C(=CC(=C3)CC4=CC=CC=C4)Br)O |
Origin of Product |
United States |
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